molecular formula C14H13BO2 B15067790 (E)-(4-Styrylphenyl)boronic acid

(E)-(4-Styrylphenyl)boronic acid

Cat. No.: B15067790
M. Wt: 224.06 g/mol
InChI Key: RAHFHNVYCKLZGU-VOTSOKGWSA-N
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Description

(E)-(4-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic group and two hydroxyl groups. This compound is particularly notable for its styryl group, which is a vinyl group attached to a phenyl ring. This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-Styrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromostyrene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions. The choice of solvents and catalysts may vary to optimize yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-(4-Styrylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-Styrylphenyl)boronic acid is unique due to its combination of a styryl group and a boronic acid moiety. This structure provides enhanced reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications. Its ability to form stable boronate complexes also makes it valuable in sensing and molecular recognition applications .

Properties

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+

InChI Key

RAHFHNVYCKLZGU-VOTSOKGWSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O

Origin of Product

United States

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